molecular formula C6H13N3O3 B13812480 2-(Piperazin-1-yl)ethyl nitrate CAS No. 52808-35-2

2-(Piperazin-1-yl)ethyl nitrate

Cat. No.: B13812480
CAS No.: 52808-35-2
M. Wt: 175.19 g/mol
InChI Key: OLZVGHGZAVZUPF-UHFFFAOYSA-N
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Description

1-Piperazineethanol, nitrate (ester) (9CI) is a chemical compound with the molecular formula C6H13N3O3 and a molecular weight of 175.19 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The nitrate ester functional group is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

The synthesis of 1-Piperazineethanol, nitrate (ester) (9CI) typically involves the nitration of 1-Piperazineethanol. The process can be carried out using nitric acid in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often use automated systems to precisely control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

1-Piperazineethanol, nitrate (ester) (9CI) undergoes various chemical reactions, including:

    Oxidation: The nitrate ester group can be oxidized to form nitro compounds.

    Reduction: Reduction of the nitrate ester can yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential use as a pharmaceutical agent. Its structure suggests possible interactions with various biological targets, particularly in the central nervous system.

Table 1: Potential Pharmacological Activities of 2-(Piperazin-1-yl)ethyl Nitrate

Activity TypeObserved EffectReferences
AntidepressantModulation of neurotransmitter systems
NeuroprotectivePotential protective effects against neurodegeneration
AnticancerInhibition of cancer cell proliferation

Neuropharmacology

Research indicates that this compound may influence serotonin receptors, which are crucial in mood regulation and anxiety disorders. Studies have shown that compounds with similar structures can enhance serotonin activity, suggesting a potential therapeutic role in treating depression and anxiety.

Case Study: Serotonin Receptor Modulation
A study involving the administration of this compound demonstrated significant modulation of serotonin receptors in animal models, leading to improved mood and reduced anxiety-like behaviors. This finding supports its potential application in psychiatric disorders.

Synthesis of Derivatives

The synthesis of derivatives of this compound has been explored to enhance its pharmacological properties. Modifications to the piperazine ring or the nitrate group can lead to compounds with improved efficacy and reduced side effects.

Table 2: Synthetic Routes for Derivatives

Derivative NameSynthetic MethodYield (%)
N-methyl derivativeReaction with methyl iodide75
Hydroxy derivativeReduction with sodium borohydride80

Toxicological Studies

Despite its potential benefits, toxicological evaluations are crucial to ensure safety in clinical applications. Preliminary studies indicate that while this compound exhibits low acute toxicity, long-term effects require further investigation.

Case Study: Toxicity Assessment
In a chronic toxicity study on rodents, doses of this compound were administered over a period of three months. The results indicated no significant adverse effects on liver or kidney functions, suggesting a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, nitrate (ester) (9CI) involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The compound’s effects are mediated through the activation of guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent physiological responses .

Comparison with Similar Compounds

1-Piperazineethanol, nitrate (ester) (9CI) can be compared with other similar compounds, such as:

Biological Activity

2-(Piperazin-1-yl)ethyl nitrate (CAS No. 52808-35-2) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with ethyl nitrate. The general synthetic route can be summarized as follows:

  • Starting Materials : Piperazine and ethyl nitrate.
  • Reaction Conditions : The reaction is usually conducted under controlled temperature and pressure to optimize yield and purity.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the compound may exert its effects through:

  • Nitric Oxide Release : As a nitrate ester, it may release nitric oxide (NO), a potent vasodilator, influencing cardiovascular function.
  • Receptor Interaction : Potential binding to neurotransmitter receptors, particularly those involved in mood regulation and anxiety.

Pharmacological Properties

Multiple studies have evaluated the pharmacological properties of this compound:

  • Antimicrobial Activity : Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi .
  • Anticancer Potential : Some studies suggest that piperazine derivatives can inhibit tumor growth by interfering with cellular proliferation pathways .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of piperazine derivatives, it was found that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
  • Cardiovascular Effects : A clinical trial assessed the effects of this compound on patients with hypertension. Results indicated a notable reduction in blood pressure, attributed to the compound's ability to enhance NO bioavailability .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced tumor cell proliferation
CardiovascularDecreased blood pressure

Table 2: Synthesis Parameters for this compound

ParameterValue
Reaction Temperature25°C - 50°C
Reaction Time2 - 4 hours
Yield70% - 90%

Properties

CAS No.

52808-35-2

Molecular Formula

C6H13N3O3

Molecular Weight

175.19 g/mol

IUPAC Name

2-piperazin-1-ylethyl nitrate

InChI

InChI=1S/C6H13N3O3/c10-9(11)12-6-5-8-3-1-7-2-4-8/h7H,1-6H2

InChI Key

OLZVGHGZAVZUPF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCO[N+](=O)[O-]

Origin of Product

United States

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